(Allyloxycarbonyl)methyltriphenylphosphonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

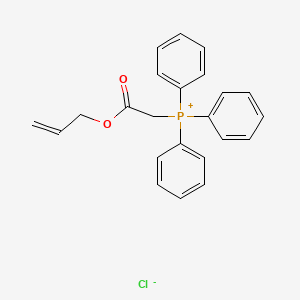

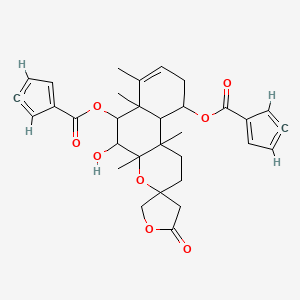

“(Allyloxycarbonyl)methyltriphenylphosphonium chloride” is a useful research chemical . It has a molecular formula of C23H22ClO2P .

Molecular Structure Analysis

The molecular weight of “this compound” is 396.85 . It has a Hydrogen Bond Acceptor Count of 3 and a Rotatable Bond Count of 8 .Physical And Chemical Properties Analysis

“this compound” has a melting point of 135-137 °C . It has a topological polar surface area of 26.3 .Applications De Recherche Scientifique

Deep Eutectic Solvents (DESs)

(Allyloxycarbonyl)methyltriphenylphosphonium chloride, as a derivative of phosphonium salts, finds applications in the formulation of deep eutectic solvents (DESs). DESs, which are a type of green solvents, are gaining attention due to their low vapor pressure, non-flammability, biodegradability, and positive environmental impact. These solvents have been used in various industrial processes, including separation, extraction, biochemical operations, and petroleum and gas technology. Studies have explored the physical properties of DESs formulated with different phosphonium salts, including methyltriphenylphosphonium bromide and benzyltriphenylphosphonium chloride, to ensure their suitability for diverse industrial applications (Hayyan et al., 2015).

Wittig Vinylation Reagent

The compound demonstrates utility as a reagent in Wittig vinylation, a process used to synthesize alkenes from aldehydes and ketones. A study on methyltriphenylphosphonium methylcarbonate, a similar compound, shows its role as a latent ylide that facilitates Wittig vinylation, forming alkenes without the need for additional bases, halides, or inorganic byproducts. This process is notable for its high efficiency and green chemistry metrics (Cattelan et al., 2015).

Selective Molecular Recognition

In another innovative application, a ternary deep eutectic solvent of methyltriphenylphosphonium bromide/chalcone/formic acid was utilized for selective recognition and purification of specific bioactive compounds like rutin and quercetin from complex samples. The process involved the synthesis of molecularly imprinted polymers using the DES and demonstrated high extraction recoveries, showcasing the potential of this compound-related compounds in targeted extraction processes (Ma et al., 2017).

Corrosion Inhibition

Phosphonium salts, including derivatives of this compound, are studied for their role in corrosion inhibition, particularly for carbon steel. These compounds act by adsorbing onto the metal surface, effectively reducing corrosion rates in acidic media, a significant consideration in industrial maintenance (Mansouri et al., 2022).

Anticancer Activities

In the field of medicinal chemistry, certain arylcarbamoylalkyltriphenylphosphonium chlorides, which are structurally related to this compound, have shown promising anticancer activities against various cancer cell lines. These compounds, studied for their therapeutic potentials, suggest a broader scope of biomedical applications for phosphonium salts (Zhaowen et al., 2007).

Mécanisme D'action

Target of Action

The primary target of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is the mitochondria . The compound is designed to specifically target mitochondria due to the lipophilic cation such as an alkyltriphenylphosphonium moiety attached to it . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases .

Mode of Action

The compound interacts with its target, the mitochondria, by accumulating in the mitochondrial matrix due to its high affinity . This interaction results in changes in the mitochondrial function and physiology .

Biochemical Pathways

The compound affects the Krebs cycle, specifically inhibiting the enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) . This inhibition impacts the energy production in the cell, as the Krebs cycle is a crucial part of cellular respiration .

Pharmacokinetics

It is known that the compound can achieve a more than 1000-fold higher mitochondrial concentration, depending on the cell and mitochondrial membrane potentials . This suggests a high degree of bioavailability within the mitochondria.

Result of Action

The result of the compound’s action is a progressive inhibition of cellular respiration . This is due to the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC), which plays a crucial role in energy production within the cell .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the cell and mitochondrial membrane potentials . These factors affect the compound’s ability to accumulate in the mitochondrial matrix and subsequently interact with its targets .

Propriétés

IUPAC Name |

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJJJHBEYSCBFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721104 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100687-15-8 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)